5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H13N3O4. The InChI code is 1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 239.23 g/mol.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound and its derivatives have been utilized in the synthesis of various substituted pyrazinecarboxamides. These compounds have shown promising results in biological evaluations, particularly in antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, certain derivatives displayed significant inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain, highlighting their potential in medicinal chemistry (Doležal et al., 2006).
Reactivity Studies
Studies on the reactivity of this compound and its analogs have been conducted to understand their potential in forming diverse chemical structures. These studies often focus on reactions with various agents, yielding a range of amides and other compounds, demonstrating the versatility of the compound in organic synthesis (Mironovich & Shcherbinin, 2014).
Synthesis of Pyrazine Derivatives
The compound plays a crucial role in the synthesis of pyrazine derivatives. These derivatives are integral in developing new chemicals with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis process often involves multiple steps, each critical in achieving the desired chemical structure and properties (Sato & Arai, 1982).
Antimycobacterial and Antifungal Activities
Specific derivatives of 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid have been synthesized and tested for their antimycobacterial and antifungal properties. These studies are significant in identifying new compounds that could potentially be developed into effective treatments for various microbial infections (Servusová et al., 2012).
Applications in Polymer Chemistry
The compound is also utilized in the field of polymer chemistry, particularly in the synthesis of highly functionalized pyrazines. These pyrazines are used as monomers in polymerizations, leading to the development of novel polymers with unique properties and potential applications in material science (Zhang & Tour, 1999).
Electrophilic Addition Reactions
Electrophilic addition reactions involving this compound have been explored, contributing to the broad range of synthetic methodologies in organic chemistry. These reactions are pivotal in creating various structurally diverse compounds, useful in numerous chemical applications (Rodrigues et al., 2004).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid interacts with its targets by serving as a linker molecule in PROTACs . The rigidity of this linker may impact the three-dimensional orientation of the PROTAC, influencing the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific PROTAC in which it is incorporated . Generally, PROTACs operate through the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .
Pharmacokinetics
As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac molecule .
Result of Action
The molecular and cellular effects of this compound are determined by the specific PROTAC in which it is used . Generally, PROTACs result in the degradation of a specific target protein, altering the protein’s cellular functions .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the cellular environment, the presence of the target protein and E3 ligase, and the properties of the other components of the PROTAC .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNWRVQKCBISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680510 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-63-1 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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